5-Iodo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula and a molar mass of approximately 307.04 g/mol. This compound features a benzoic acid structure with three notable substituents: an iodine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. It appears as a solid, typically described as a white to off-white crystalline powder, with a melting point ranging between 176°C and 179°C. The compound is soluble in hot acetic acid, which aids in its application in various chemical processes .
The synthesis of 5-Iodo-2-methyl-3-nitrobenzoic acid typically involves multi-step processes:
5-Iodo-2-methyl-3-nitrobenzoic acid has various applications:
Several compounds share structural similarities with 5-Iodo-2-methyl-3-nitrobenzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | Lacks iodine; only has methyl and nitro groups | Less reactive due to absence of halogen |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Bromine instead of iodine | Different reactivity profile compared to iodine |
| Methyl 5-chloro-2-methyl-3-nitrobenzoate | Chlorine substitution | Chlorine affects physical properties and reactivity |
| 3-Iodo-5-nitrobenzoic acid | Iodine at position 3 | Different position of iodine alters reactivity |
| 2-Iodo-5-nitrobenzoic acid | Iodine at position 2 | Positioning affects sterics and electronic properties |
The uniqueness of 5-Iodo-2-methyl-3-nitrobenzoic acid lies in its specific combination of substituents, particularly the iodine atom's influence on reactivity and potential applications in organic synthesis .